8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine
Description
8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine is a heterocyclic compound with the molecular formula C₁₂H₉BrN₂O and a molecular weight of 277.13 g/mol . Its CAS registry number is 903150-65-2, and it belongs to the pyridobenzoxazepine family, characterized by a fused pyridine-benzoxazepine core substituted with a bromine atom at the 8-position. This compound has garnered interest in medicinal chemistry due to its structural similarity to antipsychotic and anxiolytic agents, though its specific pharmacological profile remains understudied compared to derivatives like 8-chloro analogs .
Properties
IUPAC Name |
8-bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-9-3-4-11-8(6-9)7-15-10-2-1-5-14-12(10)16-11/h1-6,15H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDWUOYBCBDOHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OC3=C(N1)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine involves several steps. One common method includes the reaction of 2-aminopyridine with 2-bromoacetophenone under basic conditions to form the intermediate, which is then cyclized to produce the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is utilized in studies involving protein-ligand interactions and enzyme inhibition.
Medicine: Research on this compound includes its potential use as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activity
Pyridobenzoxazepine derivatives often differ in substituents (e.g., halogens, alkyl groups) or fused ring systems, leading to variations in bioactivity. Key comparisons include:
Table 1: Structural and Pharmacological Comparison of Pyridobenzoxazepine Derivatives
Biological Activity
8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties. The synthesis of this compound and its derivatives has been linked to various therapeutic applications, making it a valuable subject of study.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a fused bicyclic system that includes a benzene ring and a pyridine moiety. The presence of the bromine atom enhances its reactivity and potential biological activity.
Molecular Formula
- Molecular Formula : C₁₃H₈BrN₃O
- Molecular Weight : 296.12 g/mol
Anti-Cancer Activity
Research indicates that this compound exhibits notable anti-cancer properties. Studies have shown that derivatives of benzoxazepine compounds can induce cytotoxic effects in various cancer cell lines. For instance:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects against several solid tumor cell lines, with varying degrees of effectiveness depending on the specific type of cancer cells used in the assays .
- Mechanism of Action : The mechanism appears to involve the modulation of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial in cancer progression and inflammation .
Anti-Inflammatory Activity
The anti-inflammatory properties of this compound have been supported by findings that indicate its ability to inhibit the release of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial activity of this compound has also been investigated. Although some derivatives showed limited antimicrobial effects, certain compounds exhibited significant activity against specific bacterial strains:
- Bacterial Inhibition : Studies reported effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
Case Studies
- Case Study on Cytotoxicity : A study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability across various tested lines.
- Anti-inflammatory Effects : Another study focused on the compound's ability to modulate cytokine levels in vitro, revealing significant reductions in IL-6 and TNF-α levels when treated with the compound.
Data Table: Biological Activities
Q & A
Q. What strategies validate target engagement in complex biological systems?
- Methodological Answer :
- Photoaffinity Labeling : Incorporate a photo-crosslinker (e.g., diazirine) to capture protein targets.
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon compound binding.
- CRISPR Knockout : Confirm loss of activity in target-deficient cell lines .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
